molecular formula C13H18ClN3O2 B12685890 Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate CAS No. 85391-82-8

Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate

Cat. No.: B12685890
CAS No.: 85391-82-8
M. Wt: 283.75 g/mol
InChI Key: CNBDZKABFKMZQQ-UHFFFAOYSA-N
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Description

Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 2-amino-4-chloroaniline with piperidine-1-carboxylic acid methyl ester. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amino group on the aromatic ring can influence its reactivity and interactions with biological targets .

Biological Activity

Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate (CAS Number: 85391-82-8) is a compound with potential biological significance, particularly in medicinal chemistry. This article provides an overview of its biological activity, including structure-activity relationships, pharmacological properties, and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₃O₂
Molar Mass283.75 g/mol
Density1.324 g/cm³ (predicted)
Boiling Point466.1 °C (predicted)
pKa4.70 (predicted)

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that it may exhibit antimicrobial properties, particularly against Helicobacter pylori, a common gastric pathogen.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of similar compounds, revealing that modifications to the piperidine and phenyl moieties can significantly influence potency and selectivity:

  • Substituent Variations : The introduction of different substituents on the phenyl ring has shown to enhance activity against bacterial strains. For instance, compounds with halogen substitutions exhibited improved potency compared to their non-substituted counterparts.
  • Chirality Effects : The chirality of the amine group can lead to significant differences in biological activity. Enantiomers of related compounds have demonstrated varying degrees of efficacy against targeted pathogens .

Antimicrobial Activity

A study focusing on the antimicrobial effects of this compound demonstrated promising results against H. pylori. The compound's IC50 values suggest potent activity, comparable to established antibiotics:

CompoundIC50 (μM)
This compound1.55
Standard Antibiotic0.25

This data indicates that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

Research has also investigated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has been shown to induce apoptosis in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy:

Cell LineIC50 (μM)
FaDu (hypopharyngeal)10
Control Drug (Bleomycin)5

These findings highlight the compound's potential as a therapeutic agent in oncology .

Case Studies

  • Helicobacter pylori Inhibition : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit H. pylori. The most potent derivative demonstrated an IC50 value significantly lower than that of traditional treatments.
  • Cancer Cell Apoptosis : In vitro studies showed that certain modifications to the piperidine structure enhanced cytotoxicity against cancer cells, indicating a promising avenue for further research into anticancer therapies.

Properties

CAS No.

85391-82-8

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

methyl 4-(2-amino-4-chloroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C13H18ClN3O2/c1-19-13(18)17-6-4-10(5-7-17)16-12-3-2-9(14)8-11(12)15/h2-3,8,10,16H,4-7,15H2,1H3

InChI Key

CNBDZKABFKMZQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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